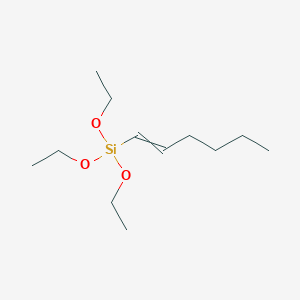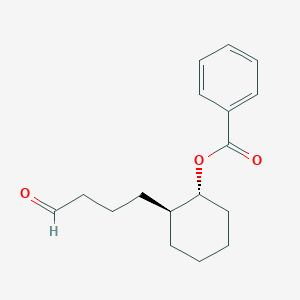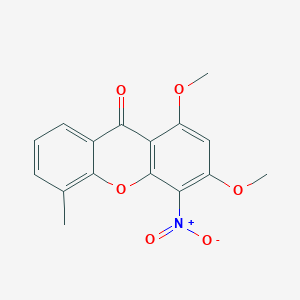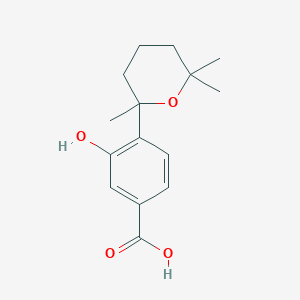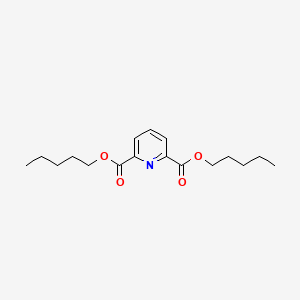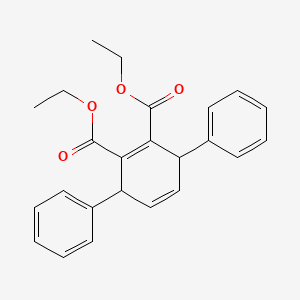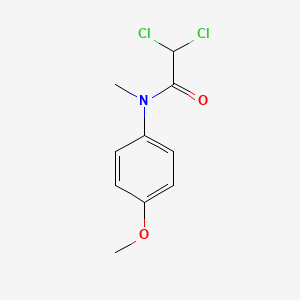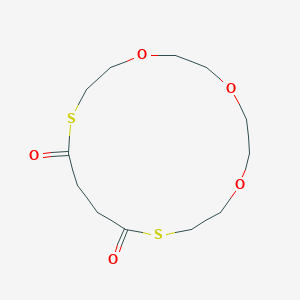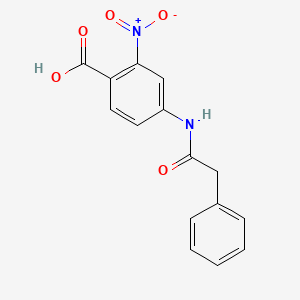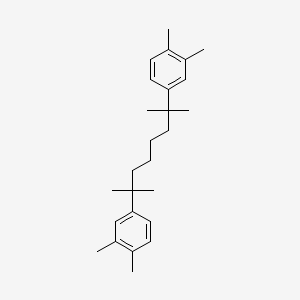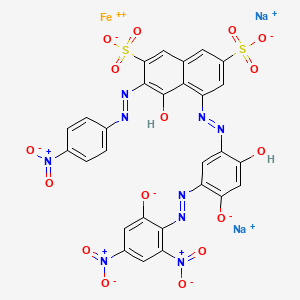
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium is a complex organic compound that features multiple azo groups and nitro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is typically carried out in batch reactors with careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Ethers, esters.
Scientific Research Applications
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of various dyes due to its azo groups.
Analytical Chemistry: It can serve as a reagent for the detection of metal ions.
Biology
Biological Staining: The compound can be used as a staining agent in microscopy to highlight specific cellular components.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Industry
Textile Industry: Used as a dye for coloring fabrics.
Water Treatment: Potential application in the removal of heavy metals from wastewater.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. For example:
Dyeing: The azo groups form strong bonds with fabric fibers, resulting in vibrant colors.
Staining: The compound binds to specific cellular components, enhancing contrast in microscopy.
Metal Ion Detection: The compound forms complexes with metal ions, allowing for their detection and quantification.
Comparison with Similar Compounds
Similar Compounds
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-aminophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
Uniqueness
The unique combination of multiple azo groups and nitro functionalities in Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium makes it particularly versatile for applications in dye synthesis, biological staining, and metal ion detection.
Properties
CAS No. |
63600-31-7 |
|---|---|
Molecular Formula |
C28H13FeN9O16S2.2Na C28H13FeN9Na2O16S2 |
Molecular Weight |
897.4 g/mol |
IUPAC Name |
disodium;5-[[5-[(2,4-dinitro-6-oxidophenyl)diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate;iron(2+) |
InChI |
InChI=1S/C28H17N9O16S2.Fe.2Na/c38-21-11-22(39)18(31-33-26-20(37(46)47)7-15(36(44)45)8-23(26)40)10-17(21)30-32-19-9-16(54(48,49)50)5-12-6-24(55(51,52)53)27(28(41)25(12)19)34-29-13-1-3-14(4-2-13)35(42)43;;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;;/q;+2;2*+1/p-4 |
InChI Key |
JCPMIWYYYJLWLW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)[O-])N=NC5=C(C=C(C=C5[O-])[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


